Cas no 2171213-27-5 (2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamidoacetic acid)

2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamidoacetic acid 化学的及び物理的性質
名前と識別子
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- 2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamidoacetic acid
- 2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamido]acetic acid
- EN300-1483192
- 2171213-27-5
-
- インチ: 1S/C28H24N2O5/c1-2-16-30(17-25(31)32)27(33)26(19-10-4-3-5-11-19)29-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h1,3-15,24,26H,16-18H2,(H,29,34)(H,31,32)/t26-/m1/s1
- InChIKey: QAKDFYUXTIGYDR-AREMUKBSSA-N
- SMILES: O(C(N[C@@H](C(N(CC#C)CC(=O)O)=O)C1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 468.16852187g/mol
- 同位素质量: 468.16852187g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 9
- 複雑さ: 791
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 95.9Ų
2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamidoacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1483192-0.1g |
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamido]acetic acid |
2171213-27-5 | 0.1g |
$2963.0 | 2023-05-26 | ||
Enamine | EN300-1483192-2.5g |
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamido]acetic acid |
2171213-27-5 | 2.5g |
$6602.0 | 2023-05-26 | ||
Enamine | EN300-1483192-5.0g |
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamido]acetic acid |
2171213-27-5 | 5g |
$9769.0 | 2023-05-26 | ||
Enamine | EN300-1483192-250mg |
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamido]acetic acid |
2171213-27-5 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1483192-500mg |
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamido]acetic acid |
2171213-27-5 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1483192-0.25g |
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamido]acetic acid |
2171213-27-5 | 0.25g |
$3099.0 | 2023-05-26 | ||
Enamine | EN300-1483192-0.5g |
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamido]acetic acid |
2171213-27-5 | 0.5g |
$3233.0 | 2023-05-26 | ||
Enamine | EN300-1483192-1.0g |
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamido]acetic acid |
2171213-27-5 | 1g |
$3368.0 | 2023-05-26 | ||
Enamine | EN300-1483192-0.05g |
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamido]acetic acid |
2171213-27-5 | 0.05g |
$2829.0 | 2023-05-26 | ||
Enamine | EN300-1483192-10.0g |
2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamido]acetic acid |
2171213-27-5 | 10g |
$14487.0 | 2023-05-26 |
2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamidoacetic acid 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamidoacetic acidに関する追加情報
Comprehensive Analysis of 2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamidoacetic acid (CAS No. 2171213-27-5)
In the realm of synthetic chemistry and pharmaceutical research, 2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamidoacetic acid (CAS No. 2171213-27-5) has emerged as a compound of significant interest. This Fmoc-protected amino acid derivative is widely utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its unique structural properties and reactivity. The compound's R-configuration and phenylalanine-like backbone make it a valuable building block for designing bioactive peptides and peptidomimetics.
The molecular structure of 2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamidoacetic acid incorporates an Fmoc group, which serves as a temporary protecting group for the amine functionality during peptide elongation. The presence of a prop-2-yn-1-yl moiety further enhances its utility in click chemistry applications, enabling efficient conjugation with azide-containing molecules. This feature aligns with the growing demand for bioorthogonal chemistry in drug discovery and bioconjugation strategies.
Recent advancements in peptide-based therapeutics have spurred interest in compounds like CAS No. 2171213-27-5. Researchers are particularly focused on its potential in developing targeted drug delivery systems and diagnostic probes. The compound's ability to integrate into peptide-antibody conjugates or nanoparticle coatings has been explored in oncology and immunology studies. Its phenyl group contributes to enhanced lipophilicity, which can improve membrane permeability—a critical factor in optimizing peptide drug bioavailability.
From a synthetic perspective, the Fmoc-protected amino acid derivative offers several advantages. The Fmoc group can be cleaved under mild basic conditions (e.g., piperidine), making it compatible with acid-sensitive substrates. This characteristic is crucial for constructing complex peptide architectures containing acid-labile modifications. Moreover, the alkynyl functionality provides a handle for post-synthetic modifications, enabling the introduction of fluorescent tags, PEG chains, or other pharmacophores via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
In the context of green chemistry trends, the synthesis and application of 2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamidoacetic acid have been optimized to reduce organic solvent usage and improve atom economy. Researchers are investigating water-compatible coupling reagents and microwave-assisted synthesis protocols to enhance the sustainability profile of peptide production. These developments address the pharmaceutical industry's push toward environmentally friendly manufacturing processes.
The compound's role in precision medicine is another area of active investigation. Its structural features enable the creation of personalized peptide vaccines and theranostic agents. The phenylalanine analog component allows for subtle modifications in peptide-receptor interactions, which is valuable for tuning binding affinity and selectivity in drug design. Additionally, the alkyne tag facilitates the attachment of imaging agents for real-time tracking of therapeutic compounds in biological systems.
Quality control and analytical characterization of CAS No. 2171213-27-5 typically involve advanced techniques such as HPLC-MS, NMR spectroscopy, and chiral purity analysis. The pharmaceutical industry places high importance on the enantiomeric purity of such building blocks, as even minor impurities can significantly impact the biological activity of the final peptide product. Recent improvements in analytical methodologies have enabled more precise quantification of related substances and degradation products.
Looking ahead, the demand for specialized amino acid derivatives like 2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenyl-N-(prop-2-yn-1-yl)acetamidoacetic acid is expected to grow in tandem with advancements in peptide engineering and bioconjugation technologies. Its versatility in constructing next-generation biologics positions it as a key player in the development of innovative therapies for challenging diseases. As research continues to uncover new applications, this compound will likely remain at the forefront of peptide-based drug discovery efforts.
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